3-Methylmorpholine hydrochloride
Overview
Description
3-Methylmorpholine hydrochloride is a chemical compound with the CAS Number: 192661-47-5 . It has a molecular weight of 137.61 . It is also known by the IUPAC name 3-methylmorpholine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Methylmorpholine hydrochloride is 1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Methylmorpholine hydrochloride is a white to yellow crystal or powder . It has a molecular formula of C5H12ClNO . The storage temperature is room temperature .Scientific Research Applications
- 3-Methylmorpholine hydrochloride is often used as a reagent in organic synthesis . It can act as a building block in the synthesis of a variety of organic compounds.
- Morpholine derivatives, which 3-Methylmorpholine hydrochloride could potentially be used to synthesize, have applications in agriculture . They can be used in the production of fungicides or pesticides .
- Morpholine is used as a fruit coating . While 3-Methylmorpholine hydrochloride itself may not be used for this purpose, it could potentially be used to synthesize other morpholine derivatives that are used in this way .
- Morpholine derivatives have been used in the synthesis of pharmaceuticals . 3-Methylmorpholine hydrochloride could potentially be used as a starting material for the synthesis of these types of compounds .
- In material science, morpholine and its derivatives can be used in the production of polymers . 3-Methylmorpholine hydrochloride could potentially be used in similar applications .
Organic Synthesis
Agriculture
Fruit Coating
Pharmaceuticals
Material Science
Chemical Industry
Safety And Hazards
3-Methylmorpholine hydrochloride is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
3-methylmorpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCQCWIEBVSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylmorpholine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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